1-Piperidinepropanenitrile

描述

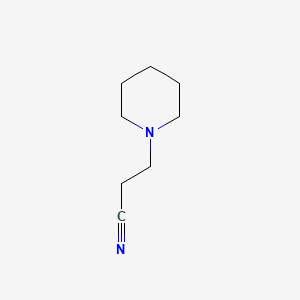

Structure

3D Structure

属性

IUPAC Name |

3-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZICFVIUVMCCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062843 | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3088-41-3 | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3088-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-piperidinopropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B5B8RPT7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for 1 Piperidinepropanenitrile and Its Advanced Analogs

Established Synthetic Routes to 1-Piperidinepropanenitrile

The synthesis of this compound is primarily achieved through several established chemical reactions. These methods are valued for their reliability and scalability in producing this important chemical intermediate.

One of the most common methods is the Michael addition of piperidine (B6355638) to acrylonitrile (B1666552). This reaction, a classic example of conjugate addition, is typically carried out under mild conditions and can be catalyzed by various bases. The use of copper nanoparticles has also been explored as a chemoselective catalyst for the aza-Michael reaction of N-substituted piperazines with acrylonitrile, suggesting a potential avenue for optimizing the synthesis of this compound. researchgate.net

Another established route involves the cyanation of a pre-functionalized piperidine ring . This can be achieved through various methods, including the reaction of a suitable piperidine derivative with a cyanide source. For instance, electrochemical methods for the α-cyanation of secondary piperidines have been developed, offering a way to introduce the nitrile group directly onto the piperidine ring. nih.gov

Furthermore, the reaction of 1-piperidine with a 3-halopropanenitrile , such as 3-chloropropanenitrile or 3-bromopropanenitrile, provides a straightforward nucleophilic substitution pathway to this compound.

A related synthesis involves the reaction of piperidine with ethyl cyanoacetate (B8463686), which yields 3-oxo-3-(piperidin-1-yl)propanenitrile. organic-chemistry.orgnih.govresearchgate.net This derivative can then potentially be reduced to afford this compound.

The table below summarizes some of the established synthetic routes.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

| Michael Addition | Piperidine, Acrylonitrile | Base catalysis, Cu-nanoparticles | This compound | researchgate.net |

| Cyanation | Secondary Piperidine | Electrochemical (ABNO mediated) | α-cyanopiperidine derivative | nih.gov |

| Nucleophilic Substitution | 1-Piperidine, 3-Halopropanenitrile | - | This compound | - |

| Amidation/Reduction | Piperidine, Ethyl cyanoacetate | Ethanol, room temperature | 3-Oxo-3-(piperidin-1-yl)propanenitrile | organic-chemistry.orgnih.govresearchgate.net |

Development of Stereoselective Synthetic Approaches for Chiral Analogs

The development of stereoselective synthetic methods is crucial for accessing chiral analogs of this compound, which are of significant interest in drug discovery.

Asymmetric Synthesis Strategies for Enantiomers and Diastereomers

Several strategies have been employed to synthesize enantiomerically enriched piperidine derivatives. Rhodium-catalyzed asymmetric reactions have shown great promise. For example, a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with phenyl pyridine-1(2H)-carboxylate has been used to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. organic-chemistry.orgnih.govsnnu.edu.cn Another approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts to prepare a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

Organocatalysis also offers a powerful tool for asymmetric synthesis. For instance, novel C2-symmetric squaramide-based primary diamines have been used as organocatalysts in the asymmetric addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones to produce chiral products in high yield and enantiomeric excess. researchgate.net Such strategies could be adapted for the synthesis of chiral analogs of this compound.

The following table highlights some asymmetric synthesis strategies applicable to piperidine derivatives.

| Strategy | Catalyst/Reagent | Product Type | Key Features | Reference(s) |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Rh-catalyst, Chiral ligand | 3-Substituted Tetrahydropyridines | High enantioselectivity, wide functional group tolerance | organic-chemistry.orgnih.govsnnu.edu.cn |

| Rh-catalyzed Reductive Transamination | Rh-catalyst, Chiral amine | Chiral Piperidines | Excellent diastereo- and enantioselectivity | dicp.ac.cn |

| Organocatalytic Michael Addition | Chiral Squaramide | Chiral Michael Adducts | High yield and enantiomeric excess | researchgate.net |

Chiral Separation Techniques in Synthetic Pathways

In cases where asymmetric synthesis is not employed or does not provide sufficient enantiopurity, chiral separation techniques are essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the separation of enantiomers. nih.gov Various CSPs, such as those based on polysaccharide derivatives (e.g., Chiralpak series), are commercially available and have been successfully used to resolve racemic mixtures of piperidine derivatives. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

Process Optimization for Enhanced Yield and Purity in Preparative Chemistry

The optimization of synthetic processes is critical for improving the yield and purity of this compound, particularly in large-scale preparations. This involves a systematic study of reaction parameters such as temperature, solvent, catalyst, and reaction time.

Continuous flow chemistry offers another powerful approach for process optimization. Flow processes can lead to higher yields, increased purity, reduced waste, and greener synthesis by enabling better control over reaction conditions. nih.gov For instance, a two-step continuous flow process involving a heterogeneously catalyzed hydrogenation followed by a homogeneous amidation has been successfully optimized using automated systems.

The optimization of the Michael addition of piperidine to acrylonitrile could involve screening different catalysts, such as various bases or metal nanoparticles, and optimizing the reaction temperature and solvent to maximize the yield and minimize the formation of byproducts.

Synthesis of Isotopically Labeled this compound Derivatives for Research Applications

Isotopically labeled compounds are invaluable tools in drug discovery and development, used in metabolic studies, as internal standards in quantitative assays, and in various spectroscopic studies. The synthesis of isotopically labeled this compound derivatives can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

Deuterium labeling can be accomplished through various methods, including H-D exchange reactions catalyzed by metals like palladium on carbon (Pd/C) in the presence of a deuterium source like D₂O. mdpi.com Microwave-assisted methods can often accelerate these exchange reactions.

Carbon-13 labeling can be achieved by using a ¹³C-labeled starting material in the synthesis. For example, [¹³C₂]-acetylation has been used to synthesize carbon-13 labeled mycotoxins. nih.gov A similar strategy could be employed by using ¹³C-labeled acrylonitrile or a ¹³C-labeled piperidine precursor in the synthesis of this compound. The synthesis of phenols labeled with carbon-13 has been achieved using a [5+1] cyclization with a ¹³C-labeled carbonate ester, demonstrating a method for incorporating the isotope into a core aromatic structure. chemrxiv.org

Design and Synthesis of Key Intermediates for Complex Derivatives

The synthesis of functionalized piperidine derivatives often serves as a crucial step in the preparation of more complex molecules. These functionalized piperidines act as key intermediates.

Piperidone derivatives are versatile intermediates. For example, 1-benzoyl-3-carbethoxy-4-piperidone can be C-alkylated to produce various substituted piperidines. nih.gov 4-Piperidones are also key starting materials in the synthesis of fentanyl analogs. dtic.mil The synthesis of piperidin-4-one derivatives can be achieved using green solvents like deep eutectic solvents. asianpubs.org

3-Amino-piperidine derivatives are another important class of intermediates. Enantiomerically pure 3-(N-Boc-amino)piperidine derivatives have been synthesized from L-glutamic acid in a multi-step route.

3-(Piperidin-4-yl)propan-1-amine is a commercially available intermediate that can be used to build more complex structures. matrix-fine-chemicals.comcymitquimica.combldpharm.com

The following table lists some key intermediates and their potential applications.

| Intermediate | Structure | Potential Application | Reference(s) |

| 1-Benzoyl-3-carbethoxy-4-piperidone | Synthesis of C-alkylated piperidines | nih.gov | |

| 4-Piperidones | Synthesis of fentanyl analogs | dtic.mil | |

| 3-(N-Boc-amino)piperidine | Synthesis of chiral pharmaceuticals | ||

| 3-(Piperidin-4-yl)propan-1-amine | Building block for complex molecules | matrix-fine-chemicals.comcymitquimica.combldpharm.com |

Chemical Reactivity and Transformation Studies of 1 Piperidinepropanenitrile

Exploration of Reaction Pathways Involving the Nitrile Moiety

The nitrile group (-C≡N) in 1-piperidinepropanenitrile is a valuable functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The complete hydrolysis of this compound would lead to the formation of 3-(piperidin-1-yl)propanoic acid. Partial hydrolysis, typically under controlled acidic or basic conditions, can afford the corresponding amide, 3-(piperidin-1-yl)propanamide. The synthesis of amides from nitriles can also be achieved using various catalysts. youtube.comyoutube.com

Reduction: The nitrile group is readily reduced to a primary amine. Catalytic hydrogenation, using reagents such as Raney nickel, platinum oxide, or palladium on carbon, is a common method for this transformation. The reduction of this compound yields 1-piperidinepropanamine, a diamine. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve this conversion. mdpi.com

Reaction with Organometallic Reagents: Grignard reagents (RMgX) can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.commasterorganicchemistry.comorganicchemistrytutor.comstackexchange.comvapourtec.com The initial reaction forms an imine intermediate, which upon acidic workup, is hydrolyzed to a ketone. For example, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would yield a ketone derivative.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, although this is less common for simple alkyl nitriles compared to those activated by electron-withdrawing groups. organicchemistrytutor.com For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole derivatives.

Table 1: Key Transformations of the Nitrile Moiety in this compound

| Reaction Type | Reagents and Conditions | Product |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | 3-(Piperidin-1-yl)propanoic acid |

| Partial Hydrolysis | H₂SO₄ (conc.), controlled conditions | 3-(Piperidin-1-yl)propanamide |

| Reduction | H₂, Raney Ni or PtO₂; or LiAlH₄ | 1-Piperidinepropanamine |

| Grignard Reaction | 1. RMgX, Et₂O 2. H₃O⁺ | 1-(Piperidin-1-yl)alkan-3-one |

| Cycloaddition | NaN₃, NH₄Cl, DMF | 5-(2-(Piperidin-1-yl)ethyl)-1H-tetrazole |

Investigation of Transformations on the Piperidine (B6355638) Ring System

The piperidine ring in this compound contains a tertiary amine, which is a key site for various chemical transformations.

N-Alkylation: The lone pair of electrons on the nitrogen atom of the piperidine ring makes it nucleophilic. It can readily react with alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.netnih.govacsgcipr.orgmdma.ch This reaction, known as N-alkylation, can be used to introduce various alkyl groups onto the piperidine nitrogen. For instance, reaction with methyl iodide would yield 1-(2-cyanoethyl)-1-methylpiperidinium iodide.

N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). sphinxsai.combyjus.com The resulting N-oxide of this compound would have altered physical and chemical properties.

Hofmann Elimination: Quaternary ammonium hydroxides derived from this compound can undergo Hofmann elimination upon heating. organicchemistrytutor.combyjus.comwikipedia.orgyoutube.commasterorganicchemistry.com This reaction involves the removal of a β-hydrogen atom and results in the formation of an alkene and a tertiary amine. The regioselectivity of this elimination typically follows the Hofmann rule, favoring the formation of the least substituted alkene. byjus.comwikipedia.org

Ring-Opening Reactions: While the piperidine ring is generally stable, under specific conditions, ring-opening reactions can occur. For instance, von Braun degradation using cyanogen (B1215507) bromide could potentially lead to the cleavage of one of the C-N bonds of the piperidine ring.

Formation of Diverse Derivatives through Functionalization

The dual functionality of this compound allows for the synthesis of a wide array of derivatives by combining reactions at both the nitrile and piperidine moieties. For example, the reduction of the nitrile to an amine followed by acylation can lead to the formation of various amide derivatives. Similarly, functionalization of the piperidine ring can be followed by transformations of the nitrile group. The synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile from piperidine and ethyl cyanoacetate (B8463686) demonstrates a related synthetic pathway. lgcstandards.comfishersci.com

Studies on Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is influenced by environmental factors such as temperature, light, pH, and the presence of oxidizing agents.

Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The degradation pathways could involve the cleavage of the C-C bonds in the propyl chain or fragmentation of the piperidine ring. Thermal degradation studies on related polymeric materials suggest that decomposition often occurs in multiple steps. youtube.commdpi.comorganicchemistrytutor.comcookechem.com

Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the degradation of this compound. fishersci.com The energy from the light can be sufficient to break chemical bonds, leading to the formation of various photoproducts. Studies on other heterocyclic compounds have shown that photodegradation can lead to oxidation and ring cleavage products. acsgcipr.org

Acid and Base Stability: this compound is susceptible to degradation under strong acidic or basic conditions. In acidic solutions, protonation of the piperidine nitrogen can occur, and hydrolysis of the nitrile group may be catalyzed. nih.gov In basic solutions, hydrolysis of the nitrile group is also a likely degradation pathway. The stability of related compounds has been shown to be pH-dependent. plos.org

Hazardous Reactions and Safety Considerations in Research Scale Synthesis

The synthesis and handling of this compound require adherence to strict safety protocols due to its potential hazards.

Hazardous Reactions:

Reaction with Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive, reactions. fishersci.com

Thermal Decomposition: Heating the compound to decomposition may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN). fishersci.com

Reaction with Strong Acids: Reaction with strong acids can be exothermic and may lead to the release of heat and potentially hazardous byproducts.

Safety Considerations: According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled. fishersci.comsigmaaldrich.com It can cause skin and serious eye irritation and may cause respiratory irritation. sigmaaldrich.com Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. lgcstandards.comfishersci.comfishersci.comcarlroth.com Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. lgcstandards.comfishersci.com In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus may be necessary. fishersci.comsigmaaldrich.comcarlroth.com

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Acute toxicity, dermal | 4 |

| Acute toxicity, inhalation | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2 |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 |

| Source: Aggregated GHS information from ECHA C&L Inventory sigmaaldrich.com |

Advanced Structural Characterization and Elucidation of 1 Piperidinepropanenitrile and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition, bonding, and conformation can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. For 1-Piperidinepropanenitrile, ¹H and ¹³C NMR spectroscopy provide definitive information about the molecular skeleton and the environment of each atom.

In the ¹H NMR spectrum of this compound, the protons on the piperidine (B6355638) ring and the propanenitrile chain give rise to distinct signals. chemicalbook.comhmdb.ca The chemical shifts and coupling patterns of the piperidine protons are particularly informative about the ring's conformation. Typically, the piperidine ring adopts a chair conformation to minimize steric strain. researchgate.net In this conformation, protons can be in either axial or equatorial positions, which have different chemical shifts. Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish the connectivity and spatial proximity of protons, respectively, further confirming the chair conformation and the substitution pattern. For instance, studies on substituted piperidines have shown that the ring can exist in a twist-boat conformation depending on the nature and position of the substituents. researchgate.net

¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine CH₂ (adjacent to N) | ~2.4 | t |

| Piperidine CH₂ | ~1.55 | m |

| Piperidine CH₂ | ~1.4 | m |

| N-CH₂- | ~2.6 | t |

Note: Approximate chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, with a molecular formula of C₈H₁₄N₂ and a molecular weight of 138.21 g/mol , the mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. nih.govnist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In aliphatic amines like this compound, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This results in the formation of a stable iminium ion. The loss of the largest alkyl group is often preferred. Another potential fragmentation is the loss of the propanenitrile side chain. The study of fragmentation patterns in related piperidine and piperazine (B1678402) derivatives helps in elucidating the structure of unknown compounds in this family. scielo.brresearchgate.net

Characteristic Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 138 | [M]⁺ (Molecular ion) |

| 98 | [M - CH₂CN]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. americanpharmaceuticalreview.comcardiff.ac.uk The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. nist.gov

A prominent feature in the IR spectrum is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp band in the region of 2200-2260 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the propanenitrile chain are observed in the 2800-3000 cm⁻¹ region. nist.govchemicalbook.com The C-N stretching of the tertiary amine is also present, usually in the 1000-1250 cm⁻¹ range. Raman spectroscopy can provide complementary information, particularly for the more symmetric and less polar bonds. mdpi.com Combined with computational methods, IR and Raman spectra can be simulated to achieve a more precise assignment of the observed vibrational bands. nih.govnih.gov

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2245 | Nitrile (C≡N) | Stretching |

| 2850-2950 | Alkane (C-H) | Stretching |

| ~1450 | Alkane (C-H) | Bending |

X-ray Crystallography for Solid-State Structure and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

Illustrative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.1120(9) |

| b (Å) | 21.4990(9) |

| c (Å) | 16.655(1) |

| β (°) | 111.352(2) |

| Volume (ų) | 4372.7(4) |

Data from a derivative, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, illustrating typical crystallographic parameters. researchgate.net

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical methods, such as optical rotation and electronic circular dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. This compound itself is an achiral molecule and therefore does not exhibit optical activity.

However, if a stereocenter is introduced into the molecule, for instance, by substitution on the piperidine ring or the propanenitrile chain, the resulting derivatives would be chiral. For such chiral derivatives, chiroptical methods would be indispensable for assigning their absolute configuration. The sign and magnitude of the optical rotation, and the Cotton effects observed in the ECD spectrum, can be correlated with a specific stereochemical arrangement. In cases where the chromophores are weak, chiroptical probes can be chemically attached to the molecule to induce a stronger and more readily interpretable ECD signal. nih.gov

Computational Chemistry for Conformational Analysis and Structural Prediction

Computational chemistry has become a powerful partner to experimental techniques in structural elucidation. Quantum mechanical calculations can be used to predict the geometries, energies, and spectroscopic properties of molecules.

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules like this compound. These computational methods allow for the determination of various electronic properties that govern the molecule's reactivity and interactions.

DFT calculations are employed to optimize the molecular geometry of this compound, finding the lowest energy arrangement of its atoms. Following optimization, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Another important aspect of the electronic structure is the distribution of electron density, which can be quantified through methods like Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, revealing sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atom of the piperidine ring is expected to be a nucleophilic center, while the carbon atom of the nitrile group will exhibit electrophilic character.

The table below presents hypothetical data from a DFT calculation on this compound, illustrating the typical electronic structure parameters that are determined.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

The following interactive table provides a hypothetical Mulliken charge distribution for the key atoms in this compound.

| Atom | Mulliken Charge (e) |

|---|---|

| N (Piperidine) | -0.45 |

| C (adjacent to N in ring) | -0.15 |

| C (propyl chain, adjacent to N) | -0.10 |

| C (propyl chain, middle) | -0.05 |

| C (nitrile) | +0.12 |

| N (nitrile) | -0.30 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. chemshell.org These simulations are instrumental in exploring the vast conformational space of flexible molecules like this compound.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. chemshell.org By simulating the molecule over a period of time, typically nanoseconds to microseconds, a trajectory of its atomic positions is generated. This trajectory provides a wealth of information about the molecule's flexibility and the different shapes, or conformations, it can adopt.

For this compound, the key flexible regions are the piperidine ring, which can exist in chair, boat, and twist-boat conformations, and the propanenitrile side chain, which has multiple rotatable bonds. The chair conformation is generally the most stable for the piperidine ring. The orientation of the propanenitrile substituent (axial versus equatorial) on the piperidine ring is a critical conformational feature.

Analysis of the MD trajectory allows for the identification of the most stable conformations and the energy barriers between them. This is often visualized using a potential energy surface (PES), which maps the potential energy of the molecule as a function of one or more conformational variables, such as dihedral angles. q-chem.comq-chem.com A Ramachandran-like plot can be constructed to show the preferred combinations of key dihedral angles, revealing the most populated conformational states. bu.edu

The table below presents hypothetical data from a molecular dynamics simulation of this compound, focusing on the key dihedral angles that define its conformation.

| Dihedral Angle | Description | Most Populated Range (degrees) | Relative Population (%) |

|---|---|---|---|

| C-N-C-C (ring) | Defines the piperidine ring pucker | ±55 (gauche) | >95 (Chair) |

| N-C-C-C (side chain) | Rotation around the N-C bond of the side chain | 180 (anti) | 70 |

| C-C-C-N (side chain) | Rotation around the C-C bond of the side chain | ±60 (gauche), 180 (anti) | 40 (gauche), 60 (anti) |

Stereochemical Aspects in 1 Piperidinepropanenitrile Research

Impact of Stereogenic Centers on Biological Activity

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as enzymes and receptors. This differential interaction can lead to significant variations in their therapeutic effects and potency.

Research on various piperidine (B6355638) derivatives has consistently demonstrated the critical influence of stereochemistry on biological activity. For instance, studies on chiral methyl-substituted aryl piperazinium compounds have shown that stereoisomers exhibit distinct selectivity for different nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Additions at the C2 position of the piperazine (B1678402) ring had selective effects on either α7 or α9/α10 nAChR activity, highlighting the subtle yet crucial role of substituent placement and stereochemistry. nih.gov

In the context of 1-Piperidinepropanenitrile derivatives, a prime example is Tofacitinib (B832), a Janus kinase (JAK) inhibitor. The approved drug is the (3R,4R)-enantiomer, while the (3S,4S)-enantiomer is considered an impurity that must be monitored for quality control. semanticscholar.org This underscores the fact that one enantiomer can be therapeutically active while the other may be less active, inactive, or even contribute to adverse effects. The specific (3R,4R) configuration of Tofacitinib is crucial for its potent and selective inhibition of JAKs. cymitquimica.com

The differential activity of stereoisomers is often attributed to the specific binding interactions at the molecular level. A particular enantiomer may fit more precisely into the binding site of a target protein, leading to a more stable and effective interaction. This "three-point attachment" model, where three points of the chiral molecule interact with the binding site, often explains the observed stereoselectivity.

| Derivative Class | Stereochemical Feature | Impact on Biological Activity |

| Methyl-substituted Aryl Piperazinium Compounds | C2 vs. C3 methyl substitution | C2 substitution leads to selective activity at α7 or α9/α10 nAChRs; C3 substitution greatly reduces activity. nih.gov |

| Tofacitinib (a complex this compound derivative) | (3R,4R) vs. (3S,4S) enantiomers | (3R,4R)-enantiomer is the active drug; (3S,4S)-enantiomer is an impurity. semanticscholar.org |

Enantiomeric Purity Determination and Control

Given the often-dramatic differences in activity between enantiomers, ensuring the enantiomeric purity of a chiral drug is a critical aspect of pharmaceutical development and quality control. Various analytical techniques are employed to separate and quantify the enantiomers of chiral this compound derivatives.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and powerful technique for enantiomeric separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving power. nih.gov The choice of the mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a polar organic solvent, is crucial for achieving optimal separation. nih.gov

For example, in the case of Tofacitinib, a reversed-phase HPLC method using a CHIRALPAK IH column has been developed for the separation of its enantiomers. semanticscholar.org This method allows for the accurate quantification of the undesired (SS)-isomer, ensuring the quality of the final drug product. semanticscholar.org The development of such methods involves a systematic screening of different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

The control of enantiomeric purity begins at the synthesis stage. Asymmetric synthesis, which aims to produce a single enantiomer, is the preferred approach to avoid the wasteful separation of a racemic mixture. nih.gov This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor.

| Analytical Technique | Principle | Application in this compound Derivative Research |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers of chiral derivatives like Tofacitinib. semanticscholar.org |

| Chiral Stationary Phases (CSPs) | Immobilized chiral selectors (e.g., polysaccharide derivatives) that form transient diastereomeric complexes with the enantiomers. | Widely used for the resolution of racemic mixtures of piperidine and related heterocyclic compounds. nih.govnih.gov |

Diastereomeric Impurity Profiling and Control in Synthetic Processes

When a molecule contains multiple stereogenic centers, it can exist as diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical and chemical properties, which can sometimes simplify their separation. However, the formation of undesired diastereomers during synthesis represents an impurity that must be controlled.

The synthesis of polysubstituted piperidines often leads to the formation of multiple diastereomers. nih.gov The diastereoselectivity of a reaction, which is the preference for the formation of one diastereomer over another, is a key consideration in synthetic route design. Various strategies are employed to control diastereoselectivity, including the use of specific catalysts, reaction conditions, and starting materials. nih.gov

For instance, in the synthesis of certain piperidine derivatives, the choice of catalyst and reaction conditions can significantly influence the ratio of diastereomers produced. nih.gov The characterization of these diastereomeric impurities is crucial for understanding the reaction mechanism and for developing processes that minimize their formation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for determining the relative stereochemistry of the products.

The control of diastereomeric impurities is not only important for the purity of the final product but also for its biological activity. Different diastereomers can have distinct pharmacological profiles, and the presence of an undesired diastereomer could lead to off-target effects or reduced efficacy.

Research on the Stereochemical Stability of this compound Derivatives

The stereochemical stability of a chiral drug is another critical parameter that must be evaluated during its development. Racemization, the process by which an enantiomerically pure compound converts into a racemic mixture, can lead to a loss of therapeutic efficacy and potentially introduce unwanted side effects.

The stability of stereogenic centers can be influenced by various factors, including pH, temperature, and the presence of certain chemical reagents. For this compound derivatives, the stereogenic centers on the piperidine ring are generally stable under normal conditions. However, if a stereocenter is located at a position that is prone to epimerization (inversion of stereochemistry), its stability must be carefully assessed.

Research into the stereochemical stability of piperidine derivatives often involves subjecting the pure enantiomers to various stress conditions and monitoring for any changes in enantiomeric purity over time using techniques like chiral HPLC. Understanding the potential for racemization is essential for defining appropriate storage conditions and shelf-life for the drug product.

Pharmacological and Biological Investigations of 1 Piperidinepropanenitrile Derived Compounds

Modulation of Specific Biological Targets by Derivatives

Derivatives of 1-piperidinepropanenitrile have been extensively studied for their ability to interact with and modulate the function of specific proteins that play critical roles in cellular signaling. A prime example of such a derivative is Tofacitinib (B832), a compound that has undergone significant investigation.

A prominent feature of this compound derivatives, most notably Tofacitinib (also known as CP-690,550), is their potent inhibitory activity against the Janus kinase (JAK) family of enzymes. wikipedia.orgbmj.com JAKs are intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 - TYK2) that are essential for the signal transduction of numerous cytokines and growth factors. bmj.comresearchgate.net This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. researchgate.netyoutube.com Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. researchgate.netyoutube.com Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes. researchgate.netyoutube.com

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of JAKs, thereby preventing the phosphorylation and subsequent activation of STATs. nih.govresearchgate.net This blockade of the JAK-STAT pathway effectively interrupts the signaling of a wide array of cytokines that are crucial for immune cell development, differentiation, and function. bmj.comdrugbank.com In vitro studies have demonstrated that Tofacitinib inhibits the activity of JAK1, JAK2, and JAK3 with varying degrees of potency. selleckchem.com Specifically, Tofacitinib shows the greatest potency for inhibiting JAK3, followed by JAK1 and then JAK2. nih.gov The inhibition of these specific JAK isoforms disrupts the signaling of various interleukin (IL) and interferon (IFN) families. For instance, the inhibition of JAK3, which pairs with JAK1, is critical for signaling by cytokines that use the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. wikipedia.org The inhibition of JAK1 and JAK2 interferes with the signaling of other pro-inflammatory cytokines such as IL-6 and IFN-γ. wikipedia.org

The interaction of this compound derivatives with cytokine and growth factor receptors is indirect, mediated through the inhibition of the associated JAK enzymes. By blocking JAK activity, these compounds effectively uncouple the receptors from their downstream signaling cascades.

For example, Tofacitinib has been shown to inhibit the signaling of various cytokines by blocking their respective JAK-dependent pathways. It potently inhibits IL-2-mediated signaling, which is dependent on JAK3. selleckchem.com Furthermore, it blocks the signaling of IL-6, a cytokine that utilizes a receptor associated with JAK1 and JAK2, thereby inhibiting the phosphorylation of STAT1 and STAT3. bmj.comselleckchem.comnih.gov Studies in fibroblast-like synoviocytes from rheumatoid arthritis patients have shown that Tofacitinib inhibits IL-6-induced STAT1 and STAT3 phosphorylation. bmj.comnih.gov

Interestingly, while tumor necrosis factor (TNF) does not directly signal through the JAK-STAT pathway, Tofacitinib has been found to inhibit TNF-induced chemokine expression in these cells. bmj.comnih.gov This effect is thought to be mediated by an autocrine loop involving type I interferons (IFN), where TNF stimulation leads to the production of IFN-β, which then signals through the JAK-STAT pathway to induce chemokine expression. bmj.comnih.gov By inhibiting this secondary IFN signaling, Tofacitinib can indirectly modulate the effects of TNF.

Furthermore, Tofacitinib has been shown to reduce the T cell stimulatory capacity of human monocyte-derived dendritic cells (DCs). nih.gov This is achieved by decreasing the expression of co-stimulatory molecules CD80/CD86, an effect linked to the suppression of type I IFN signaling. nih.gov

In Vitro Pharmacological Characterization of Analogs

The pharmacological properties of this compound derivatives have been extensively characterized through a variety of in vitro assays to determine their potency and functional activity.

Enzyme inhibition assays are crucial for quantifying the potency of compounds against their molecular targets. For this compound derivatives like Tofacitinib, these assays have been used to determine the half-maximal inhibitory concentration (IC50) against different JAK isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the reported IC50 values for Tofacitinib against various JAK isoforms from different studies. It is important to note that variations in assay conditions can lead to differences in the reported values.

| Compound | Target | IC50 (nM) | Source |

| Tofacitinib (CP-690,550) | JAK1 | 112 | selleckchem.com |

| Tofacitinib (CP-690,550) | JAK2 | 20 | selleckchem.com |

| Tofacitinib (CP-690,550) | JAK3 | 1 | selleckchem.com |

| Tofacitinib (CP-690,550) | JAK1 | 3.2 | cellagentech.com |

| Tofacitinib (CP-690,550) | JAK2 | 4.1 | cellagentech.com |

| Tofacitinib (CP-690,550) | JAK3 | 1.6 | cellagentech.com |

| Tofacitinib | JAK1/JAK2 combination | 406 | pfizermedical.com |

| Tofacitinib | JAK1/JAK3 combination | 56 | pfizermedical.com |

| Tofacitinib | JAK2/JAK2 combination | 1377 | pfizermedical.com |

These data highlight the potent and somewhat selective nature of Tofacitinib, with the highest affinity for JAK3.

Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of enzyme inhibition. For this compound derivatives, assays measuring the inhibition of T-cell proliferation are particularly informative, given the central role of T-cells in immune responses.

Tofacitinib has been shown to effectively inhibit the proliferation of T-cells in response to various stimuli. For instance, it inhibits IL-2-mediated human T-cell blast proliferation. selleckchem.com In vitro studies have demonstrated that Tofacitinib impairs the activation and proliferation of T-cell subsets upon T-cell receptor (TCR) engagement. nih.gov This effect was observed to be most significant in memory CD8+ T cells. nih.gov

The following table presents data from cell-based functional assays for Tofacitinib.

| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) | Source |

| T-Cell Blast Proliferation | Human T-Cells | IL-2 | Proliferation | 11 | selleckchem.com |

| CD69 Expression | Human T-Cells | IL-15 | CD69 Expression | 48 | selleckchem.com |

| Mixed Lymphocyte Reaction | Human T-Cells | Allogeneic Cells | Proliferation | 87 | selleckchem.com |

| STAT1 Phosphorylation | Fibroblast-like Synoviocytes | IL-6 | pSTAT1 | 23 | bmj.comnih.gov |

| STAT3 Phosphorylation | Fibroblast-like Synoviocytes | IL-6 | pSTAT3 | 77 | bmj.comnih.gov |

These findings confirm that the enzymatic inhibition of JAKs by Tofacitinib translates into potent functional effects on immune cells. The inhibition of T-cell proliferation and activation is a key mechanism underlying its immunomodulatory properties.

Exploration of Potential Anti-inflammatory and Analgesic Properties in Derivatives

The well-characterized inhibition of pro-inflammatory cytokine signaling by this compound derivatives like Tofacitinib provides a strong rationale for their investigation as anti-inflammatory and analgesic agents.

The anti-inflammatory effects of Tofacitinib are a direct consequence of its mechanism of action. By blocking the JAK-STAT pathway, it suppresses the production and signaling of numerous cytokines that drive inflammatory processes. wikipedia.org This includes the inhibition of key inflammatory mediators such as IL-6 and the reduction of chemokine synthesis, which in turn limits the recruitment of inflammatory cells to sites of inflammation. bmj.comnih.govbmj.com In animal models of arthritis, Tofacitinib has been shown to rapidly improve disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. wikipedia.org

Beyond its anti-inflammatory effects, Tofacitinib has also demonstrated analgesic properties. nih.govresearchgate.net Pain in inflammatory conditions is often a complex phenomenon involving both inflammatory and non-inflammatory (neuropathic) components. Post-hoc analyses of clinical trials in patients with rheumatoid arthritis and psoriatic arthritis have shown that Tofacitinib can reduce residual pain even in patients where inflammation has been largely controlled. nih.gov This suggests that Tofacitinib may have analgesic effects that are, at least in part, independent of its anti-inflammatory activity. nih.gov In patients with ankylosing spondylitis, improvements in fatigue were found to be mediated through the combined indirect effects of Tofacitinib on morning stiffness and pain. nih.gov

Research into Acetylcholinesterase (AChE) Inhibition by Piperidine-Containing Structures

The piperidine (B6355638) ring is a fundamental component in the design of numerous potent acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The protonatable nitrogen atom of the piperidine ring can interact with the anionic site of the enzyme, making it a valuable pharmacophore in the development of AChE inhibitors. mdpi.com

A significant body of research has focused on developing piperidine-based AChE inhibitors, with many studies reporting detailed structure-activity relationships and inhibitory concentrations (IC50). One of the most well-known piperidine-containing AChE inhibitors is Donepezil (B133215). Following its discovery, extensive research has been conducted to develop related compounds with improved efficacy and selectivity.

For example, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov Among these, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (also known as E2020) was identified as a highly potent inhibitor with an IC50 value of 5.7 nM. nih.govsigmaaldrich.com This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. nih.gov

In another study, researchers explored rigid analogs of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine. nih.gov This led to the discovery of 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, which exhibited an exceptionally potent IC50 of 1.2 nM for AChE and a selectivity of approximately 34,700-fold over BuChE. nih.gov

Further investigations into N-(2-(piperidine-1-yl)ethyl)benzamide derivatives revealed that substitutions on the phenyl ring significantly influence inhibitory activity. nih.gov For instance, a compound with a fluorine atom at the ortho position of the phenyl ring was found to be the most active in its series, with an IC50 of 13 nM, demonstrating superior activity to the reference drug donepezil in that particular study. nih.gov

The following tables summarize the in vitro acetylcholinesterase inhibitory activity of various piperidine-containing compounds from different research studies.

Table 1: AChE Inhibitory Activity of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Analogs

| Compound | IC50 (nM) for AChE |

|---|---|

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | 5.7 nih.govsigmaaldrich.com |

Data from research on indanone derivatives.

Table 2: AChE Inhibitory Activity of 1-Benzyl-4-(2-phthalimidoethyl)piperidine Derivatives

| Compound | IC50 (nM) for AChE |

|---|---|

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 1.2 nih.gov |

Data from research on rigid analogs of piperidine derivatives.

Table 3: AChE Inhibitory Activity of N-(2-(piperidine-1-yl)ethyl)benzamide Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (µM) for AChE |

|---|---|---|

| 5a | ortho-Chloro | 0.09 nih.gov |

| 5b | meta-Chloro | 0.63 nih.gov |

| 5d | ortho-Fluoro | 0.013 nih.gov |

| Donepezil (Reference) | 0.6 nih.gov |

Data from a study on benzamide (B126) derivatives.

Table 4: AChE and BuChE Inhibitory Activity of N-Benzyl-piperidine Derivatives

| Compound | IC50 (µM) for AChE | IC50 (µM) for BuChE |

|---|---|---|

| 4a | 2.08 nih.gov | 7.41 nih.gov |

Data from a study on multitarget-directed AChE/BuChE inhibitors.

These findings collectively highlight the importance of the piperidine scaffold in designing potent and selective AChE inhibitors. The ability to modify the piperidine ring and its substituents allows for the fine-tuning of inhibitory activity and other pharmacological properties.

Applications in Advanced Materials and Agrochemical Research

Utilization of 1-Piperidinepropanenitrile as a Monomer or Intermediate in Polymer Chemistry

Current scientific literature does not provide significant evidence of this compound being directly utilized as a monomer in polymerization reactions. A monomer typically contains a reactive functional group, such as a vinyl group or two or more groups that can participate in condensation polymerization, allowing it to link with other monomers to form a polymer chain. While this compound possesses a nitrile group and a tertiary amine, its direct role as a primary repeating unit in a polymer has not been extensively documented in publicly available research.

Its potential function lies more as a chemical intermediate or a modifying agent in polymer synthesis. In this capacity, it could be used to introduce the piperidine (B6355638) and nitrile functionalities into a polymer backbone or as a side chain, potentially influencing the final polymer's physical and chemical properties. However, specific research detailing this application for this compound is not prominent.

Role in the Synthesis of Agrochemical Active Ingredients

This compound is identified commercially as a chemical intermediate, with some suppliers categorizing it under "pesticide intermediate". primeraplana.or.cr This classification suggests its potential use as a precursor or a reactant in the multi-step synthesis of more complex molecules that form the active ingredients in agrochemical products. The piperidine ring is a structural motif found in various biologically active compounds, and the nitrile group can be chemically transformed into other functional groups like amines or carboxylic acids, which are common in agrochemical structures.

Despite this classification, detailed research findings or patents that explicitly delineate the synthetic pathway from this compound to a specific, commercially significant agrochemical active ingredient are not widely available in the public domain. The development of new agrochemicals often involves complex, proprietary synthetic routes where the role of specific intermediates may not be broadly published. researchgate.net

Potential as a Building Block for Functional Materials

A chemical "building block" is a molecule that can be used in a modular fashion to construct larger, more complex supramolecular structures or materials with specific functions. this compound possesses distinct chemical features—a flexible piperidine ring and a reactive nitrile group—that give it the theoretical potential to act as such a building block.

The tertiary amine within the piperidine ring can act as a hydrogen bond acceptor or a base, while the nitrile group can undergo various chemical transformations or coordinate with metal ions. These properties could theoretically be exploited to construct:

Metal-Organic Frameworks (MOFs): The nitrile and piperidine nitrogen atoms could serve as coordination sites for metal ions.

Supramolecular Assemblies: Non-covalent interactions involving the piperidine ring could direct the self-assembly of molecules into larger, ordered structures.

Specialty Polymers: As an intermediate, it could introduce specific functionalities that enhance thermal stability, pH-responsiveness, or chelating properties in a material.

However, while the molecular structure is suggestive of these applications, dedicated research focusing on the use of this compound as a primary building block for creating specific functional materials is not prominently featured in current scientific literature.

Toxicological and Environmental Fate Research of 1 Piperidinepropanenitrile and Its Derivatives

Acute Toxicity Studies (Oral, Dermal, Inhalation)

Acute toxicity studies are fundamental in characterizing the potential immediate health effects of a substance following a single exposure. For 1-piperidinepropanenitrile, aggregated GHS information indicates that it is harmful if swallowed, in contact with skin, or inhaled. nih.gov

Experimental studies on animals have been conducted to determine the acute toxicity of piperidine (B6355638). The oral LD50 in rats is reported to be 300 mg/kg, while for mice, it is 450 mg/kg. nih.gov Inhalation studies in rats have established a 4-hour LC50 value, which is crucial for assessing the risk of airborne exposure. nih.gov

Table 1: Acute Toxicity Data for Piperidine

| Route of Exposure | Species | Toxicity Value |

|---|---|---|

| Oral | Rat | LD50: 300 mg/kg nih.gov |

| Oral | Mouse | LD50: 450 mg/kg nih.gov |

| Dermal | - | Toxic in contact with skin jubilantingrevia.com |

| Inhalation | Rat | 4-hour LC50 determined nih.gov |

| Inhalation | - | Toxic if inhaled jubilantingrevia.com |

This table presents a summary of the acute toxicity data available for piperidine, the parent compound of this compound.

Investigation of Skin and Eye Irritation Potential

The potential for a chemical to cause irritation to the skin and eyes is a critical aspect of its hazard profile. For this compound, GHS data clearly indicate that it causes skin irritation and serious eye irritation. nih.gov

Studies on the parent compound, piperidine, corroborate this, showing it causes severe skin burns and eye damage. jubilantingrevia.comgustavus.edu Direct contact with piperidine can result in pain, redness, and burns on the skin. jubilantingrevia.com In the eyes, it can produce chemical burns, and its vapors or mists are extremely irritating. scbt.com Concentrated aqueous solutions of piperazine (B1678402), a structurally similar compound, are corrosive to the eye. scbt.com

Assessment of Sensitization Properties

Chemical sensitization is an allergic reaction that can occur after repeated exposure to a substance. Research into the sensitization properties of piperazine, a related heterocyclic amine, has shown that it can cause allergic dermatitis and respiratory sensitization in humans. scbt.com Animal studies using the Local Lymph Node Assay (LLNA) have also demonstrated that piperazine has a sensitizing potential. scbt.com While direct studies on this compound are not detailed in the provided results, the data on piperazine suggest that the potential for sensitization should be a consideration for related compounds.

Carcinogenicity Studies and Hazard Classification

The carcinogenic potential of a substance is a significant long-term health concern. No component of piperidine at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by the National Toxicology Program (NTP) or as a carcinogen or potential carcinogen by the Occupational Safety and Health Administration (OSHA). gustavus.edu

An oral carcinogenicity study on piperidine was conducted in Sprague-Dawley rats. The animals were administered piperidine in their drinking water for 50 weeks, with and without sodium nitrite. The study found no treatment-related neoplasms during the lifetime of the test groups. nih.gov However, it is noted that data from some experimental studies suggest that pyridines, a broader class of related compounds, could represent a potential cause of cancer in humans and have been implicated in the formation of liver cancers. scbt.com

Reproductive and Developmental Toxicity Research

The potential for a chemical to interfere with reproduction and development is another critical toxicological endpoint. For piperidine, a reproductive toxicity study in rats exposed via inhalation showed effects on fertility, specifically on litter size. gustavus.edu A developmental toxicity study in rats, also via inhalation, observed fetotoxicity, such as stunted fetuses. gustavus.edu There is also limited evidence suggesting that piperidine may damage the developing fetus. jubilantingrevia.com

In contrast, developmental toxicity studies on trans-capsaicin, which can be delivered systemically, did not classify it as a developmental toxicant. nih.gov Studies on phthalate (B1215562) esters have shown that some can induce developmental and reproductive toxicity in rats, with the severity of the effects depending on the length of their side chains. nih.gov

Ecotoxicological Investigations (Aquatic Toxicity, Environmental Persistence)

Ecotoxicology examines the effects of chemical compounds on ecosystems. Heterocyclic compounds, including derivatives of piperidine, can pose a significant environmental concern due to their potential persistence and toxicity in aquatic environments. mdpi.com Studies have shown that many heterocyclic compounds are very toxic to freshwater species, with EC50 values below 1 mg/L, placing them in the highest acute danger category. mdpi.com

Piperidine itself is classified as harmful to aquatic life. gustavus.edu The environmental fate of such compounds is influenced by processes like biodegradation, photolysis, and sorption. mdpi.com The persistence of some related compounds, like certain beta-blockers, can be high, with half-lives in the aquatic environment exceeding a year. researchgate.net This persistence, combined with potential toxicity, underscores the importance of understanding the ecotoxicological profile of this compound and its derivatives. The toxicity of these compounds can sometimes increase after environmental degradation processes. mdpi.com

Table 2: Ecotoxicity Hazard Classification

| Compound Class | Aquatic Toxicity | Key Concerns |

|---|---|---|

| Heterocyclic Compounds | Often "very toxic" to freshwater species (EC50 < 1 mg/L) mdpi.com | Persistence, potential for bioaccumulation, formation of toxic byproducts mdpi.comresearchgate.net |

| Piperidine | Harmful to aquatic life gustavus.edu | - |

This table summarizes the general ecotoxicological concerns for heterocyclic compounds and the specific classification for piperidine.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of 1-piperidinepropanenitrile and its derivatives, particularly complex structures like Tofacitinib (B832), has been well-documented in patent literature, often involving multi-step processes. google.comblogspot.com Future research is increasingly focused on developing more efficient, stereoselective, and scalable synthetic routes.

Key areas of development include:

Flow Chemistry and Process Optimization: Continuous flow manufacturing offers significant advantages in terms of safety, consistency, and scalability over traditional batch processing. Implementing flow chemistry for the synthesis of this compound intermediates could streamline production and allow for more precise control over reaction conditions. google.com

Deuterated Derivatives: The synthesis of deuterated piperidine (B6355638) compounds is an area of active investigation. googleapis.com Introducing deuterium (B1214612) at specific positions in the molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties. Developing synthetic techniques that allow for precise and high-yield incorporation of deuterium is a key research objective.

A patent for preparing Tofacitinib citrate (B86180) outlines a method involving the reaction of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with ethyl cyanoacetate (B8463686) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in methanol (B129727). google.com Innovations on this and similar condensation reactions are critical for generating a wider library of derivatives for screening.

Exploration of New Biological Targets for this compound Scaffolds

The primary and most well-established biological targets for drugs containing the this compound scaffold are the Janus kinases (JAKs). googleapis.com Tofacitinib, for instance, is a potent inhibitor of JAK1, JAK2, and JAK3, which has led to its use in treating various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. googleapis.compfizerpro.com

Future research aims to expand the therapeutic landscape by exploring other biological targets:

Selective Kinase Inhibition: The human kinome consists of over 500 protein kinases, many of which are implicated in disease. nih.gov The this compound scaffold is a privileged structure for kinase inhibition. Research is underway to modify the scaffold to target other kinase families with high selectivity. For example, structures incorporating a piperidine moiety are being investigated as Bruton's tyrosine kinase (BTK) inhibitors for immune-mediated diseases. newdrugapprovals.orgnewdrugapprovals.org

Beyond Kinases: The unique chemical properties of the nitrile and piperidine functionalities suggest that derivatives could interact with other classes of enzymes or receptors. cymitquimica.com Systematic screening of diverse this compound derivatives against a broad panel of biological targets could uncover entirely new mechanisms of action and therapeutic applications.

Emerging Disease Indications: The role of JAK-STAT signaling and other pathways modulated by this compound-based compounds is being investigated in a wider range of diseases. googleapis.com Clinical and preclinical studies are exploring their potential in treating conditions such as Sjögren's syndrome, cutaneous lupus erythematosus, and various forms of cancer. googleapis.comclinicaltrials.govclinicaltrials.gov

| Target Family | Specific Target(s) | Potential Therapeutic Areas |

| Janus Kinases (JAKs) | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriasis, Inflammatory Bowel Disease, Transplant Rejection googleapis.comajpaonline.com |

| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | Pemphigus Vulgaris, Immune Thrombocytopenia, Multiple Sclerosis newdrugapprovals.orgnewdrugapprovals.org |

| Other/Exploratory | Various | Alzheimer's Disease, Leukemia, Solid Tumors googleapis.comnih.gov |

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For the this compound scaffold, these methods are crucial for understanding and predicting how structural modifications will affect biological activity.

Future research in this area will focus on:

High-Accuracy Binding Pose Prediction: Using advanced molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods to accurately model the interaction between this compound derivatives and their target proteins. This allows for a rational, structure-based design of more potent and selective inhibitors.

Kinome-Wide Selectivity Profiling: Computational screening of new derivatives against the entire human kinome can predict potential off-target effects early in the discovery process. nih.gov This "in silico" profiling helps prioritize compounds with the most promising selectivity profiles for synthesis and biological testing. nih.gov

Machine Learning and AI: Leveraging large datasets from high-throughput screening and published literature to build predictive models. These models can identify novel molecular features that correlate with desired activity and ADME (absorption, distribution, metabolism, and excretion) properties, guiding the design of next-generation compounds. The use of large-scale omics data and chemical proteomics are becoming efficient methods for lead discovery and optimization. nih.gov

The detailed structural information available for compounds like Tofacitinib, including its specific stereochemistry and functional groups, provides a solid foundation for building robust and predictive computational models. cymitquimica.comnih.gov

Investigation of Emerging Applications in Unexplored Chemical Fields

While the primary application of this compound has been in medicinal chemistry, its unique structural and electronic properties suggest potential for use in other chemical domains. The piperidine ring is a common motif in organic chemistry, and the propanenitrile group offers versatile reactivity.

Potential unexplored applications include:

Organocatalysis: The piperidine nitrogen is basic and can be functionalized to act as an organocatalyst. Derivatives could be designed to catalyze specific organic transformations, leveraging the chiral backbone to induce stereoselectivity.

Materials Science: The nitrile group can participate in polymerization reactions or be converted into other functional groups suitable for creating novel polymers or functional materials. The rigid, three-dimensional structure of the piperidine core could impart unique properties to these materials.

Chemical Probes: Functionalized this compound derivatives could be developed as chemical probes to study the biology of their target proteins. nih.gov By attaching fluorescent tags or affinity labels, these probes can be used to visualize target engagement in cells or to identify new binding partners. nih.gov

Collaborative Research Initiatives in Drug Discovery and Chemical Biology

The complexity and cost of modern drug discovery and development necessitate a collaborative approach. The journey of this compound-based drugs to the clinic has been marked by partnerships between pharmaceutical companies, academic research centers, and government institutions.

Future progress will be heavily reliant on strengthening and expanding these collaborations:

Public-Private Partnerships: Initiatives that bring together industry expertise in drug development with academic innovation in basic science can accelerate the translation of new discoveries from the lab to the clinic. Several clinical trials for Tofacitinib have involved collaborations between Pfizer and various research universities and hospitals. nibn.go.jp

International Research Consortia: Global consortia, such as the Autoimmunity Centers of Excellence (ACE), which investigates Tofacitinib in cutaneous lupus, can pool resources, patient populations, and expertise to tackle complex diseases that might be intractable for a single research group. clinicaltrials.gov

Open Science and Data Sharing: Open-access databases of chemical structures, biological activity, and clinical trial results can spur innovation by allowing researchers worldwide to build upon existing knowledge. Sharing SAR data and computational models related to the this compound scaffold could lead to the faster discovery of new therapeutic agents.

Clinical trials for drugs based on this scaffold are frequently multi-center and international, highlighting the inherently collaborative nature of late-stage drug development. nibn.go.jparthritis.orgclinicaltrials.gov

常见问题

Basic: What are the established synthetic routes for 1-Piperidinepropanenitrile, and how can researchers ensure reproducibility?

This compound is typically synthesized via nucleophilic substitution reactions between piperidine derivatives and acrylonitrile or halogenated precursors. Key steps include:

- Nitrile formation : Reacting piperidine with 3-chloropropionitrile under basic conditions (e.g., K₂CO₃) in anhydrous solvents like acetonitrile .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or distillation to isolate the compound.

- Reproducibility : Document solvent ratios, reaction temperatures, and catalyst concentrations. Cross-validate with NMR (¹H/¹³C) and HPLC (>98% purity) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste disposal : Segregate nitrile-containing waste and neutralize with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste services .

- Emergency measures : Immediate rinsing with water for spills on skin; activated charcoal for accidental ingestion .

Advanced: How can researchers design experiments to investigate the role of this compound in JAK/STAT inhibition mechanisms?

- Hypothesis-driven design : Use the FINER framework to ensure feasibility and novelty. Example: "Does this compound’s nitrile group enhance JAK3 binding affinity compared to analogs?" .

- Methodology :

- Controls : Compare with Tofacitinib (a known JAK inhibitor) and nitrile-free analogs .

Advanced: How can contradictory data on this compound’s pharmacokinetic properties be resolved?

- Systematic review : Aggregate data from PubMed, SciFinder, and PubChem, filtering by assay type (e.g., in vivo vs. in vitro) and dosage .

- Meta-analysis : Use tools like RevMan to assess heterogeneity. For example, discrepancies in bioavailability may arise from:

- Validation : Replicate high-impact studies with standardized protocols (e.g., USP guidelines for dissolution testing) .

Advanced: What computational strategies optimize this compound derivatives for improved selectivity?

- QSAR modeling : Train models using datasets (e.g., ChEMBL) to predict bioactivity. Variables include:

- Dynamics simulations : Run MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .

- Synthetic prioritization : Rank derivatives by synthetic accessibility scores (e.g., SYLVIA) .

Basic: Which analytical techniques are most reliable for characterizing this compound purity?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210 nm) .

- Spectroscopy :

- Mass spectrometry : ESI-MS for molecular ion confirmation (m/z ~138.1) .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?

- Core modifications :

- In vivo testing :

Advanced: What experimental designs address batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis